molecular formula C13H16N2O2S B223992 N-[(4-acetylphenyl)carbamothioyl]butanamide

N-[(4-acetylphenyl)carbamothioyl]butanamide

Cat. No. B223992
M. Wt: 264.35 g/mol
InChI Key: BJJRINWVHXTJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-acetylphenyl)carbamothioyl]butanamide, also known as N-Acetyl-4-phenyl-1-butanamide, is a compound that is commonly used in scientific research. It is a derivative of the drug phenylbutazone, which is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation. This compound has been found to have a variety of applications in scientific research, including as a tool for studying the mechanisms of inflammation and pain.

Mechanism of Action

The mechanism of action of N-[(4-acetylphenyl)carbamothioyl]butanamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. It has been found to selectively inhibit COX-2, which is the isoform of the enzyme that is primarily responsible for inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are inflammatory mediators. It has also been found to have analgesic effects, making it useful for the treatment of pain. Additionally, it has been found to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(4-acetylphenyl)carbamothioyl]butanamide in lab experiments is its selectivity for COX-2 inhibition. This allows researchers to specifically target inflammation without affecting other physiological processes. Additionally, it has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of N-[(4-acetylphenyl)carbamothioyl]butanamide in scientific research. One potential direction is the development of new COX-2 inhibitors based on the structure of this compound. Another potential direction is the investigation of its antioxidant properties for the treatment of oxidative stress-related disorders. Additionally, further studies could be conducted to investigate its potential applications in the treatment of other inflammatory conditions.

Synthesis Methods

N-[(4-acetylphenyl)carbamothioyl]butanamide can be synthesized using a variety of methods. One common method involves the reaction of phenylbutazone with acetic anhydride and thioamide. Another method involves the reaction of 4-acetylphenyl isothiocyanate with 1-butanamine. Both methods have been found to be effective in producing high yields of this compound.

Scientific Research Applications

N-[(4-acetylphenyl)carbamothioyl]butanamide has been used in a variety of scientific research studies. One of its primary applications is in the study of the mechanisms of inflammation and pain. It has been found to inhibit the production of prostaglandins, which are inflammatory mediators. It has also been found to have analgesic effects, making it useful for the treatment of pain.

properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]butanamide

InChI

InChI=1S/C13H16N2O2S/c1-3-4-12(17)15-13(18)14-11-7-5-10(6-8-11)9(2)16/h5-8H,3-4H2,1-2H3,(H2,14,15,17,18)

InChI Key

BJJRINWVHXTJEG-UHFFFAOYSA-N

SMILES

CCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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